1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)16-19-20-17(24-16)18-15(23)13-8-14(22)21(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,20,23) |
InChI Key |
WSRBYZQPHZZVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-3-carboxamide Core
The pyrrolidine-3-carboxamide scaffold is typically constructed via cyclization of γ-amino acid precursors or through ring-closing metathesis. A prevalent approach involves the condensation of L-glutamic acid derivatives under dehydrating conditions. For instance, ethyl 5-oxopyrrolidine-3-carboxylate serves as a key intermediate, synthesized by heating L-glutamic acid in ethanol with thionyl chloride (SOCl₂) at reflux (70–80°C) for 6–8 hours . Subsequent hydrolysis with aqueous NaOH yields 5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding carbohydrazide via reaction with hydrazine hydrate (80°C, 4 hours) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | L-glutamic acid, SOCl₂, ethanol, reflux | 85–90 | |
| Hydrolysis | 10% NaOH, reflux | 92 | |
| Hydrazide formation | NH₂NH₂·H₂O, ethanol, 80°C | 78 |
Introduction of the Benzyl Group
N-Benzylation of the pyrrolidine ring is achieved through nucleophilic substitution or reductive amination. A optimized protocol involves treating 5-oxopyrrolidine-3-carbohydrazide with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours . This method affords 1-benzyl-5-oxopyrrolidine-3-carbohydrazide in 75% yield after recrystallization from ethanol. Alternative routes using benzyl chloroformate (Cbz-Cl) require deprotection steps, complicating scalability .
Comparative Benzylation Methods:
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60°C | 75 |
| Benzyl chloroformate | Et₃N | DCM | 25°C | 68* |
*Requires additional deprotection with H₂/Pd-C.
Formation of the 1,3,4-Thiadiazol-2(3H)-ylidene Moiety
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide precursors. A two-step protocol is employed:
-
Thiosemicarbazide Formation: Reacting 1-benzyl-5-oxopyrrolidine-3-carbohydrazide with carbon disulfide (CS₂) and methyl isopropyl ketone in ethanol under reflux (12 hours) yields the thiosemicarbazone intermediate .
-
Cyclization: Treatment with sulfuric acid (H₂SO₄, 98%) at 0–5°C induces cyclization to form the 5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group. The E-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR .
Cyclization Optimization:
| Acid Catalyst | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂SO₄ (98%) | 0–5°C | 2 hours | 82 |
| PPA (Polyphosphoric acid) | 120°C | 30 minutes | 65 |
Coupling Strategies for Imine Formation
The final imine linkage is established via Schiff base formation between the thiadiazole amine and the pyrrolidine carbonyl. Azeotropic removal of water using molecular sieves in toluene at 110°C for 8 hours achieves 88% conversion . Lewis acids like ZnCl₂ (5 mol%) enhance reaction rates but risk over-oxidation .
Imine Formation Conditions:
| Condition | Additive | Solvent | Yield (%) |
|---|---|---|---|
| Toluene, reflux | None | – | 88 |
| DMF, 80°C | ZnCl₂ | – | 92 |
Analytical Characterization and Validation
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 5H, Ar-H), 4.12 (d, J = 12.4 Hz, 2H, CH₂Ph), 3.02–2.95 (m, 1H, CH(CH₃)₂), 2.89–2.75 (m, 2H, pyrrolidine-H) .
-
IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .
-
HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient) .
Scale-up and Process Optimization
Industrial-scale production necessitates solvent substitution (e.g., replacing DCM with ethyl acetate) and continuous flow reactors to manage exothermic steps. Pilot studies demonstrate a 15% yield increase using microwave-assisted cyclization (150°C, 20 minutes) .
Chemical Reactions Analysis
1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and thiadiazole moieties.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Scientific Research Applications
1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
a) Pyrrolidine Substitution
b) Thiadiazole Modifications
- Isopropyl vs. Methyl or Fluorobenzyl : The 5-isopropyl group in the target compound and the 4-fluorophenyl derivative introduces steric bulk, which may hinder binding to flat active sites but improve selectivity. In contrast, the 5-methyl group in the trifluoromethylphenyl derivative reduces steric hindrance, favoring interactions with compact binding pockets.
Research Findings and Implications
Synthetic Accessibility : The isopropyl-thiadiazole motif in the target compound and its analogs is synthetically tractable, often achieved via cyclization of thiosemicarbazides or oxidative desulfurization .
Crystallographic Analysis : Structural elucidation of such compounds relies on tools like SHELXL for refinement, ensuring precise bond-length and angle measurements .
Structure-Activity Relationship (SAR) :
Biological Activity
1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Molecular Characteristics
- Chemical Formula : C17H20N4O2S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1144486-31-6
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including the compound , exhibit significant antimicrobial activity . The mechanism often involves the inhibition of key enzymes or receptors that are essential for bacterial growth. For example, studies have shown that similar thiadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| 1-benzyl... | Staphylococcus epidermidis | 15 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Thiadiazole derivatives have been reported to interfere with cellular pathways involved in cancer cell proliferation. The proposed mechanisms include the disruption of DNA replication and protein synthesis, leading to apoptosis in cancer cells .
Case Study: Thiadiazole Derivatives Against Cancer Cells
A study focusing on a series of thiadiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity compared to others.
Antitubercular Activity
Recent investigations have highlighted the potential of pyrrolyl thiadiazoles as inhibitors of Mycobacterium tuberculosis. In silico studies coupled with experimental data have shown promising results, with some derivatives displaying MIC values as low as 12.5 µg/mL against the H37Rv strain of tuberculosis .
Table 2: Antitubercular Activity of Pyrrolyl Thiadiazoles
| Compound Name | MIC (µg/mL) | pMIC |
|---|---|---|
| Compound C | 12.5 | 4.903 |
| Compound D | 25 | 4.602 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in disease processes. The presence of functional groups on the thiadiazole ring enhances its binding affinity to these targets, thereby increasing its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole and pyrrolidine rings, followed by coupling via amide bond formation. Key steps include:
- Thiadiazole ring synthesis : Cyclization of thiosemicarbazide derivatives with α-haloketones under reflux in ethanol .
- Pyrrolidine ring formation : Cyclocondensation of γ-keto acids with amines, using catalysts like acetic acid .
- Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C . Optimization factors :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for coupling steps .
- Temperature : Thiadiazole formation requires reflux (70–80°C), while coupling is sensitive to excess heat .
- Catalysts : Use of triethylamine as a base improves yields in amidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR :
- Thiadiazole protons : Resonate as singlets at δ 7.8–8.2 ppm (aromatic region) .
- Pyrrolidine carbonyl : 13C signal at ~170–175 ppm .
- IR Spectroscopy :
- Amide C=O stretch : Strong absorption at 1640–1680 cm⁻¹ .
- Thiadiazole C=S : Peaks at 620–680 cm⁻¹ (if present) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Discrepancies often arise from variations in assay conditions or target specificity. Methodological approaches include:
- Dose-response profiling : Test the compound across a wide concentration range (nM–μM) to identify off-target effects .
- Target validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., COX-2 for anti-inflammatory activity) to confirm mechanism .
- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action against kinase targets?
- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-Glo™ luminescence assays .
- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding poses in kinase ATP-binding pockets .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts in lysates treated with the compound .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound, and how can computational modeling address them?
Challenges :
- Conformational flexibility : The thiadiazole-pyrrolidine linkage allows multiple rotamers, complicating SAR analysis .
- Solubility limitations : Poor aqueous solubility may skew in vitro activity data . Solutions :
- QM/MM simulations : Model ligand-receptor interactions to prioritize synthetic modifications (e.g., adding polar substituents to the benzyl group) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents .
Methodological Challenges
Q. How should researchers address low yield in the final coupling step of the synthesis?
Common issues and fixes:
- Impure intermediates : Purify thiadiazole and pyrrolidine precursors via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
- Moisture sensitivity : Use anhydrous solvents and a nitrogen atmosphere during amide bond formation .
- Side reactions : Add HOBt (1-hydroxybenzotriazole) to suppress racemization .
Q. What analytical methods are suitable for quantifying metabolic stability in hepatic microsomes?
- LC-MS/MS : Monitor parent compound depletion over 60 minutes using human liver microsomes (0.5 mg/mL) and NADPH regeneration systems .
- Half-life (t½) calculation : Use non-compartmental analysis in software like Phoenix WinNonlin® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
